molecular formula C13H13Cl2N3S B13766021 2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine CAS No. 91762-99-1

2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine

Cat. No.: B13766021
CAS No.: 91762-99-1
M. Wt: 314.2 g/mol
InChI Key: AZVHOXURBMGEKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a dichlorophenyl group, a methylsulfanyl group, and a dimethylpyrimidinamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-mercapto-5,6-dimethylpyrimidin-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the production process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dichlorophenyl group to a phenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl-substituted derivatives.

    Substitution: Various nucleophile-substituted derivatives.

Scientific Research Applications

2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. These interactions can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-dichlorophenyl)methylsulfanyl]-6-phenyl-1H-pyrimidin-4-one
  • 2-[(2,4-dichlorophenyl)methylsulfanyl]-4-methyl-1H-pyrimidin-6-one

Uniqueness

2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl and methylsulfanyl groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

91762-99-1

Molecular Formula

C13H13Cl2N3S

Molecular Weight

314.2 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylsulfanyl]-N,5-dimethylpyrimidin-4-amine

InChI

InChI=1S/C13H13Cl2N3S/c1-8-6-17-13(18-12(8)16-2)19-7-9-3-4-10(14)5-11(9)15/h3-6H,7H2,1-2H3,(H,16,17,18)

InChI Key

AZVHOXURBMGEKN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1NC)SCC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.